molecular formula C14H14N4O B11510588 6-(4-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

6-(4-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B11510588
M. Wt: 254.29 g/mol
InChI Key: WPHFTEQVUODRDP-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that features an imidazo[1,2-b][1,2,4]triazine core substituted with a methoxyphenyl group at the 6-position and two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine typically involves the following steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting with 4-methoxybenzaldehyde, one can perform a condensation reaction with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to form the imidazo[1,2-b][1,2,4]triazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-b][1,2,4]triazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydroimidazo[1,2-b][1,2,4]triazine derivatives.

    Substitution: Halogenated or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 6-(4-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazine: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.

    6-(4-Hydroxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine: The hydroxyl group can lead to different chemical reactivity and potential hydrogen bonding interactions.

    6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine: The chloro group can influence the compound’s electronic properties and reactivity.

Uniqueness

6-(4-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and potential applications. The methoxy group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C14H14N4O/c1-9-10(2)17-18-8-13(16-14(18)15-9)11-4-6-12(19-3)7-5-11/h4-8H,1-3H3

InChI Key

WPHFTEQVUODRDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2N=C1C)C3=CC=C(C=C3)OC

Origin of Product

United States

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